molecular formula C14H32N2 B3145458 N,N'-Di-N-hexyl ethylenediamine CAS No. 57413-98-6

N,N'-Di-N-hexyl ethylenediamine

Cat. No.: B3145458
CAS No.: 57413-98-6
M. Wt: 228.42 g/mol
InChI Key: VCUPOEDTGSOKCM-UHFFFAOYSA-N
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Description

N,N’-Di-N-hexyl ethylenediamine: is an organic compound with the molecular formula C14H32N2 . It is a derivative of ethylenediamine, where both nitrogen atoms are substituted with hexyl groups. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Di-N-hexyl ethylenediamine can be synthesized through the reaction of ethylenediamine with hexyl halides under basic conditions. The reaction typically involves the use of a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the amine groups, allowing them to react with the hexyl halides to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of N,N’-Di-N-hexyl ethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-N-hexyl ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N’-Di-N-hexyl ethylenediamine is used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also studied for its potential antimicrobial and antifungal properties .

Medicine: N,N’-Di-N-hexyl ethylenediamine derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used as an intermediate in the production of surfactants, lubricants, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of N,N’-Di-N-hexyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The hexyl groups enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • N,N’-Di-N-butyl ethylenediamine
  • N,N’-Di-N-octyl ethylenediamine
  • N,N’-Di-N-decyl ethylenediamine

Comparison: N,N’-Di-N-hexyl ethylenediamine is unique due to its specific chain length, which provides a balance between hydrophilicity and lipophilicity. This balance enhances its ability to interact with both aqueous and lipid environments, making it more versatile in various applications compared to its shorter or longer chain analogs .

Properties

IUPAC Name

N,N'-dihexylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2/c1-3-5-7-9-11-15-13-14-16-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUPOEDTGSOKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCNCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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